2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
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Description
2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in scientific research.
Scientific Research Applications
Calcium Channel Antagonism
- Role of the Compound : 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has been synthesized as a key intermediate in the development of pyrrolopyridothiazepine derivatives with potential calcium channel antagonist activity .
Antimicrobial Activity
- Evaluation : The synthesized compound can be evaluated for its antimicrobial activity against Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (such as C. albicans) .
Antioxidant Properties
- Exploration : Assessing the compound’s antioxidant activity could provide insights into its potential health benefits .
Inflammatory Processes and Prostanoid Modulation
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-12-7-5-11(6-8-12)13(20)10-23-15-17-14-4-2-3-9-19(14)16(21)18-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUJJEDVCOOSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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